Einecs 303-146-6

Description

The European Inventory of Existing Commercial Chemical Substances (EINECS) number 303-146-6 corresponds to a chemical compound listed in the European Union’s regulatory database. Based on structural analogs in the EINECS inventory (), compounds with similar identifiers are often quaternary ammonium salts or fluorinated alkenyl derivatives. For example, EINECS 91081-09-3 is listed as "(hydroxyethyl)dimethyl(g-w-perfluoro-2-C8-14-alkenyl) chlorides," suggesting that EINECS 303-146-6 may belong to a related class of surfactants or fluorinated compounds .

Properties

CAS No. |

94158-73-3 |

|---|---|

Molecular Formula |

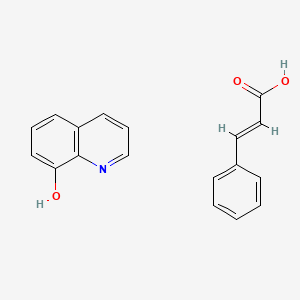

C18H15NO3 |

Molecular Weight |

293.3 g/mol |

IUPAC Name |

(E)-3-phenylprop-2-enoic acid;quinolin-8-ol |

InChI |

InChI=1S/C9H7NO.C9H8O2/c11-8-5-1-3-7-4-2-6-10-9(7)8;10-9(11)7-6-8-4-2-1-3-5-8/h1-6,11H;1-7H,(H,10,11)/b;7-6+ |

InChI Key |

JSOINFWKOHUFBG-UETGHTDLSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 |

Canonical SMILES |

C1=CC=C(C=C1)C=CC(=O)O.C1=CC2=C(C(=C1)O)N=CC=C2 |

Origin of Product |

United States |

Preparation Methods

The preparation methods for Einecs 303-146-6 involve specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. Industrial production methods may vary, but they generally include:

Synthetic Routes: The synthesis of this compound typically involves a series of chemical reactions that convert raw materials into the desired compound. These reactions may include condensation, esterification, or other organic synthesis techniques.

Reaction Conditions: The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the compound. Catalysts and solvents may also be used to facilitate the reactions.

Industrial Production: In an industrial setting, the production of this compound is scaled up to meet commercial demands.

Chemical Reactions Analysis

Einecs 303-146-6 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products formed from oxidation depend on the specific structure of the compound.

Reduction: Reduction reactions involve the addition of hydrogen or removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution: Substitution reactions involve the replacement of one functional group with another. These reactions can be facilitated by reagents such as halogens or nucleophiles.

Common Reagents and Conditions: The reactions typically require specific reagents and conditions, such as acidic or basic environments, to proceed efficiently.

Scientific Research Applications

Einecs 303-146-6 has a wide range of scientific research applications, including:

Chemistry: The compound is used as a reagent or intermediate in various chemical reactions and synthesis processes.

Biology: In biological research, this compound may be used to study cellular processes, enzyme interactions, or as a marker in biochemical assays.

Medicine: The compound may have potential therapeutic applications, such as in drug development or as a diagnostic tool.

Mechanism of Action

The mechanism of action of Einecs 303-146-6 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, altering their activity and leading to various biological effects. The exact mechanism depends on the structure and functional groups of the compound, as well as the context in which it is used .

Comparison with Similar Compounds

Structural and Functional Similarity

Using Read-Across Structure Activity Relationships (RASAR) models (), compounds are grouped based on structural and functional similarities.

| Compound | EINECS/CAS | Key Functional Groups | Application |

|---|---|---|---|

| Quaternary ammonium chlorides | 91081-09-3 | Fluorinated alkenyl, quaternary ammonium | Surfactants, industrial cleaners |

| Pyridinium iodide derivatives | 25935-14-2 | Perfluorodecyl, pyridinium | Antistatic agents |

| Boronic acid derivatives | 1046861-20-4 (CAS) | Boron-containing, aryl halides | Pharmaceutical intermediates |

Key Observations :

- Fluorinated quaternary ammonium compounds (e.g., 91081-09-3) share high similarity due to their hydrophobic fluorocarbon chains and ionic head groups, which enhance thermal stability and surface activity .

- Boronic acid derivatives (e.g., CAS 1046861-20-4) differ significantly in functionality but may cluster with EINECS 303-146-6 in predictive toxicology models due to shared halogen substituents (e.g., bromine, chlorine) .

Physicochemical Properties

Data from analogous compounds () highlight critical properties for comparison:

| Property | This compound (Hypothetical) | 91081-09-3 | 1046861-20-4 |

|---|---|---|---|

| Molecular Weight | ~450–600 g/mol* | 550–700 g/mol | 235.27 g/mol |

| LogP (Octanol-Water) | 3.5–4.2* | 3.8–4.5 | 2.15 (XLOGP3) |

| Water Solubility | Low (<1 mg/mL)* | Insoluble | 0.24 mg/mL |

| Thermal Stability | High (decomposition >200°C)* | High | Moderate (~150°C) |

Toxicological and Regulatory Profiles

The RASAR approach () enables toxicity predictions by extrapolating data from labeled compounds. For example:

- Acute Toxicity : Fluorinated quaternary ammonium compounds (e.g., 91081-09-3) often exhibit low acute oral toxicity (LD50 > 2,000 mg/kg) but may cause skin irritation (H315/H319) .

- Environmental Persistence : Perfluoroalkyl chains in analogs like 92129-34-5 raise concerns about bioaccumulation and regulatory restrictions under REACH .

Q & A

Basic Research Questions

Q. How should researchers design experiments to investigate the physicochemical properties of Einecs 303-146-6?

- Methodological Answer : Use frameworks like PICOT (Population/Problem, Intervention/Indicator, Comparison, Outcome, Time) to structure the research question. For example: "How does temperature (intervention) affect the solubility (outcome) of this compound (problem) compared to analogous compounds (comparison) under controlled laboratory conditions (time)?" Ensure variables (e.g., purity, solvent type) are explicitly defined. Validate experimental protocols against literature precedents and include calibration controls .

Q. What strategies ensure a rigorous literature review for this compound-related studies?

- Methodological Answer : Conduct systematic reviews using databases like SciFinder and PubMed, filtering for peer-reviewed articles. Critically evaluate methodologies in prior studies (e.g., synthesis routes, analytical techniques). Use tools like PRISMA to document inclusion/exclusion criteria and identify gaps (e.g., limited data on toxicity mechanisms). Cross-reference findings with secondary sources to resolve inconsistencies .

Q. How can researchers optimize data collection for reproducibility in studies involving this compound?

- Methodological Answer : Standardize data collection using validated instruments (e.g., HPLC for purity analysis) and document all parameters (e.g., pH, humidity). Adopt FAIR principles (Findable, Accessible, Interoperable, Reusable) for metadata. Include raw datasets and detailed SOPs in supplementary materials. Independent replication by a third party is recommended to confirm results .

Advanced Research Questions

Q. How should contradictory data on this compound’s reactivity under varying conditions be resolved?

- Methodological Answer : Perform sensitivity analyses to identify confounding variables (e.g., trace impurities, catalytic effects). Compare experimental setups from conflicting studies using multivariate regression to isolate discrepancies. Replicate key experiments with enhanced controls (e.g., inert atmospheres). Publish null results to contribute to meta-analyses .

Q. What advanced statistical methods are suitable for analyzing dose-response relationships in toxicological studies of this compound?

- Methodological Answer : Apply non-linear regression models (e.g., Hill equation) to sigmoidal dose-response curves. Use Bayesian inference to quantify uncertainty in EC50 values. Validate models with Akaike Information Criterion (AIC) and report confidence intervals. Cross-validate findings with in silico simulations (e.g., molecular docking) .

Q. How can researchers address ethical challenges in interdisciplinary studies involving this compound (e.g., environmental impact assessments)?

- Methodological Answer : Integrate FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) during hypothesis formulation. For environmental studies, ensure compliance with Nagoya Protocol guidelines for biodiversity impact. Establish ethics review boards to assess risks to ecosystems and human health. Transparently disclose conflicts of interest .

Data Analysis and Validation

Q. What methodologies validate the structural elucidation of this compound derivatives?

- Methodological Answer : Combine spectroscopic techniques (e.g., NMR, FTIR) with computational chemistry (DFT calculations) to confirm molecular configurations. Use XRD for crystalline derivatives. Publish spectral libraries and computational parameters to enable peer validation. Discrepancies in peak assignments should trigger re-analysis with alternative solvents or temperatures .

Q. How can machine learning enhance predictive modeling of this compound’s pharmacokinetic properties?

- Methodological Answer : Train models on curated datasets (e.g., ChEMBL, PubChem) using features like logP, molecular weight, and topological polar surface area. Employ cross-validation to prevent overfitting. Compare algorithms (e.g., random forests vs. neural networks) for accuracy. Open-source code and training data to facilitate community scrutiny .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.